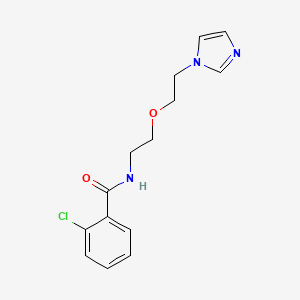

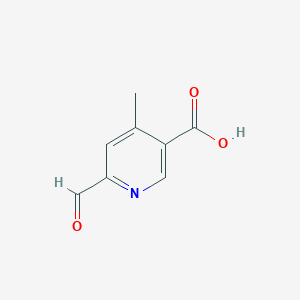

![molecular formula C11H18N4O B2467188 (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile CAS No. 551930-69-9](/img/structure/B2467188.png)

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(Dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile, also known as (E)-3-DAPCN, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless solid with a molecular weight of 273.4 g/mol and a boiling point of 188.7 °C. In the laboratory, (E)-3-DAPCN is used as a reagent for the synthesis of a variety of compounds, and is also used in a variety of biochemical and physiological studies.

Scientific Research Applications

Nonlinear Optics

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile: has been investigated for its potential as a colorless organic ionic crystal in second-order nonlinear optics . Nonlinear optical materials are crucial for applications such as frequency conversion, optical switching, and laser modulation. This compound’s unique properties make it a candidate for enhancing these processes.

Emulsion Stabilization

The compound’s structure suggests it could play a role in stabilizing emulsions. For instance, research has explored Pickering high internal phase emulsions (HIPEs) stabilized by worm-like nanoaggregates. While not directly related to this specific compound, the concept of using similar structures for emulsion stabilization is intriguing .

Photorelaxation Pathways

Understanding the photorelaxation pathways of this compound is essential. Researchers have investigated its behavior upon photoexcitation, which can lead to insights into its potential applications in photophysics and photochemistry . Photorelaxation pathways can impact the efficiency of light-emitting devices and other optoelectronic applications.

properties

IUPAC Name |

(E)-3-(dimethylamino)-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-13(2)9-10(8-12)11(16)15-6-4-14(3)5-7-15/h9H,4-7H2,1-3H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZQWHUEPNEXSL-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(=CN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)/C(=C/N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

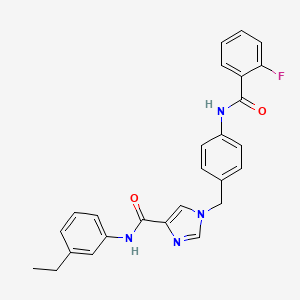

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2467115.png)

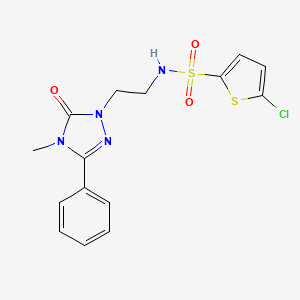

![N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2467118.png)

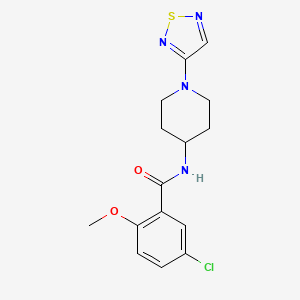

![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2467119.png)

![1-(Furan-2-ylmethyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2467125.png)

![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2467127.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)